![molecular formula C10H10ClN B185697 5-chloro-2,3-dimethyl-1H-indole CAS No. 21296-93-5](/img/structure/B185697.png)
5-chloro-2,3-dimethyl-1H-indole
Overview
Description
5-Chloro-2,3-dimethyl-1H-indole is a chemical compound with the CAS Number: 21296-93-5 . It has a molecular weight of 179.65 . It is a white to yellow to brown powder or crystals .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C10H10ClN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a white to yellow to brown powder or crystals . It has a molecular weight of 179.65 .Scientific Research Applications
Allosteric Modulation of CB1
5-Chloro-2,3-dimethyl-1H-indole derivatives, such as 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, have been investigated as allosteric modulators for the cannabinoid type 1 receptor (CB1). These compounds are characterized by their binding affinity and cooperativity with CB1, impacting the receptor's response to agonists. They demonstrate notable binding affinities and contribute to our understanding of CB1 modulation (Khurana et al., 2014).
Formation of Imidazo [4′,5′:3,4]pyrido[2,3-b]indole Ring
Research on the formation of the imidazo [4′,5′:3,4]pyrido[2,3-b]indole ring, which involves 2,3-disubstituted indoles like this compound, has been conducted. This work contributes to the understanding of reactions leading to complex indole derivatives, offering insights into the synthesis of alkaloids like grossularines-1 and 2 (Molina et al., 1998).
Synthesis and Characterization of Indole Derivatives
The indole nucleus, found in compounds like this compound, is essential in many biologically active molecules. Research focuses on the synthesis, structural elucidation, and potential biological activities of these indole derivatives. This includes studies on their interactions with DNA and proteins, contributing to the understanding of their anti-tumor and anti-inflammatory properties (Geetha et al., 2019).
Development of Water-Soluble Near-Infrared Dyes
This compound derivatives have been utilized in developing water-soluble near-infrared dyes for cancer detection. These dyes, such as 2-[2-(2-chloro-3-{2-[3,3-dimethyl-5-sulfo-1-(4-sulfo-butyl)-3H-indol-2-yl]-vinyl}-cyclohex-2-enylidene)-ethylidene]-3,3-dimethyl-1-(4-sulfo-butyl)-2,3-dihydro-1H-indole-5-carboxylic acid, show enhanced quantum yields and stability, demonstrating potential in molecular-based beacons for cancer detection (Pham et al., 2005).
Photosystem II Inhibition
Indole derivatives, including this compound, have been synthesized and evaluated for their ability to inhibit photosynthesis and plant growth. These compounds, acting as photosystem II (PSII) inhibitors, impact plant development by reducing ATP synthesis and CO2 fixation, making them potential herbicides (Souza et al., 2020).
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Mechanism of Action
Target of Action
5-Chloro-2,3-dimethyl-1H-indole, like many indole derivatives, is known to interact with multiple receptors, contributing to its broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses . These interactions can result in changes at the molecular and cellular levels, which can manifest as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple receptors . These affected pathways can lead to downstream effects that contribute to the compound’s broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic potential .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular changes .
properties
IUPAC Name |
5-chloro-2,3-dimethyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVBTQYPCQFAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378249 | |
Record name | 5-chloro-2,3-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21296-93-5 | |
Record name | 5-chloro-2,3-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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